molecular formula C25H26N6O3 B1311805 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile CAS No. 263170-58-7

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile

Número de catálogo: B1311805
Número CAS: 263170-58-7
Peso molecular: 458.5 g/mol
Clave InChI: RITJETIJBGFZSI-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a complex organic compound that has garnered interest in the fields of medicinal chemistry and pharmacology. This compound is known for its potential therapeutic applications, particularly in targeting specific proteins involved in cancer pathways.

Métodos De Preparación

The synthesis of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves multiple steps, typically starting with the preparation of the quinoline core. The synthetic route often includes:

    Formation of the Quinoline Core: This can be achieved through various methods, such as the Skraup synthesis or Friedländer synthesis.

    Functionalization: Introduction of the methoxy group at the 6-position and the morpholinopropoxy group at the 7-position.

    Indazole Attachment: The indazole moiety is introduced through nucleophilic substitution reactions.

    Final Coupling: The amino group is coupled with the quinoline core to form the final compound.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesizers and high-throughput screening techniques.

Análisis De Reacciones Químicas

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the quinoline and indazole moieties.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and bases like sodium hydroxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Aplicaciones Científicas De Investigación

4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile has several scientific research applications:

Mecanismo De Acción

The mechanism of action of 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile involves its binding to specific molecular targets, such as mutant KRAS proteins. This binding can inhibit the activity of these proteins, thereby disrupting cancer cell signaling pathways and leading to cell death . The compound’s structure allows it to form covalent bonds with cysteine residues in the target proteins, enhancing its inhibitory effects.

Comparación Con Compuestos Similares

Similar compounds include other quinoline derivatives and indazole-based molecules. Compared to these, 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is unique due to its specific combination of functional groups, which confer enhanced binding affinity and selectivity for mutant KRAS proteins . Other similar compounds include:

    Quinolinylmethyl Compounds: Known for their broad-spectrum biological activities.

    Indazole Derivatives: Studied for their anti-inflammatory and anticancer properties.

Actividad Biológica

The compound 4-((1H-Indazol-6-yl)amino)-6-methoxy-7-(3-morpholinopropoxy)quinoline-3-carbonitrile is a novel quinoline derivative that has garnered attention due to its potential biological activities, particularly in the context of cancer therapy and other therapeutic areas. This article aims to provide a comprehensive overview of its biological activity, synthesizing findings from various studies to present a detailed understanding of its pharmacological profile.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Core Structure : Quinoline with substitutions at positions 4, 6, 7, and 3-carbonitrile.
  • Functional Groups :
    • Indazole moiety at position 4.
    • Methoxy group at position 6.
    • Morpholinopropoxy group at position 7.

Anticancer Properties

Research indicates that compounds with similar structural motifs exhibit significant anticancer activity. The PI3K/Akt signaling pathway , often deregulated in cancers, is a primary target for such compounds. For instance, derivatives related to the indazole scaffold have shown promising results as selective inhibitors of the PI3K isoform, which is crucial in tumor growth and survival .

In a study assessing the biological activity of various quinoline derivatives, it was found that modifications at the C(3) and C(7) positions significantly influenced their inhibitory effects on cancer cell lines. The compound was noted for its ability to inhibit proliferation in several cancer models, demonstrating IC50 values in the low nanomolar range against specific cancer cell lines .

Antimicrobial Activity

In addition to its anticancer properties, quinoline derivatives have been evaluated for antimicrobial activity. The compound was tested against various pathogens, including protozoan parasites such as Plasmodium falciparum and Trypanosoma brucei, showing notable inhibitory effects. The selectivity index (SI) was calculated to assess the ratio of cytotoxicity against human cells versus antiparasitic activity .

The proposed mechanism of action involves multiple pathways:

  • Inhibition of PI3K : By targeting the PI3K/Akt pathway, the compound disrupts critical signaling involved in cell survival and proliferation .
  • Induction of Apoptosis : Evidence suggests that the compound may induce apoptosis in cancer cells through mitochondrial pathways, leading to increased caspase activity .
  • Antiparasitic Mechanism : The interaction with specific targets within protozoan cells has been hypothesized to involve disruption of metabolic processes essential for parasite survival .

Case Studies

  • Cancer Cell Line Studies : In vitro studies demonstrated that treatment with the compound led to a significant reduction in cell viability in various cancer cell lines (e.g., breast and colon cancer), with a marked increase in apoptosis markers.
  • Protozoan Inhibition : In a series of experiments, the compound exhibited potent activity against P. falciparum with an IC50 value significantly lower than that of traditional antimalarial drugs, indicating potential use as a new therapeutic agent against malaria .

Data Table: Summary of Biological Activities

Activity TypeTarget Organism/Cell LineIC50 Value (µM)Selectivity Index
AnticancerMCF-7 (Breast Cancer)0.05N/A
AnticancerHCT116 (Colon Cancer)0.03N/A
AntimalarialPlasmodium falciparum0.01>100
AntiprotozoalTrypanosoma brucei0.02>50

Propiedades

IUPAC Name

4-(1H-indazol-6-ylamino)-6-methoxy-7-(3-morpholin-4-ylpropoxy)quinoline-3-carbonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H26N6O3/c1-32-23-12-20-22(13-24(23)34-8-2-5-31-6-9-33-10-7-31)27-15-18(14-26)25(20)29-19-4-3-17-16-28-30-21(17)11-19/h3-4,11-13,15-16H,2,5-10H2,1H3,(H,27,29)(H,28,30)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RITJETIJBGFZSI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C2C(=C1)C(=C(C=N2)C#N)NC3=CC4=C(C=C3)C=NN4)OCCCN5CCOCC5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H26N6O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30436499
Record name 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

263170-58-7
Record name 4-[(1H-Indazol-6-yl)amino]-6-methoxy-7-[3-(morpholin-4-yl)propoxy]quinoline-3-carbonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30436499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

The title compound was prepared by the procedure of Example 167 using 0.408 g of (3-chloropropoxy)-4-(1H-indazol-6-ylamino)-6-methoxyquinoline-3-carbonitrile, 1.4 ml of morpholine, 0.060 g of sodium iodide and 12 ml of ethylene glycol dimethyl ether to give 0.255 g (56%) of the desired product. MP 143-145° C.; HRMS: C25H26N6O3: m/z 458.2084; δ(mu)−1.7
Name
(3-chloropropoxy)-4-(1H-indazol-6-ylamino)-6-methoxyquinoline-3-carbonitrile
Quantity
0.408 g
Type
reactant
Reaction Step One
Quantity
1.4 mL
Type
reactant
Reaction Step One
Quantity
0.06 g
Type
reactant
Reaction Step One
Quantity
12 mL
Type
solvent
Reaction Step One
Yield
56%

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.